molecular formula C30H37NO7 B12398759 TML-6-d3

TML-6-d3

カタログ番号: B12398759
分子量: 526.6 g/mol
InChIキー: UWVCYNXVZRDWSD-KTPQXUQXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 4-[2-(dimethylcarbamoyl)ethyl]-1,7-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylheptane-1,3,5-trione-3,5,5-d3 . Its structure retains the core β-diketone motif of curcumin but introduces three methyl groups at the 4, 4', and 4" positions, along with an N,N-dimethylcarbamoyl methyl substituent. The deuterium atoms replace three hydrogen atoms at the 3, 5, and 5' positions of the heptanoid backbone, as indicated by the "-D3" suffix.

The structural modifications achieve two key objectives:

  • Enhanced metabolic stability : Deuterium incorporation at labile C-H positions reduces first-pass metabolism via the kinetic isotope effect.
  • Improved solubility : The polar dimethylcarbamoyl group counterbalances the inherent hydrophobicity of the curcumin scaffold.
CAS Registry Number and Synonyms
  • CAS Registry Number : 2673270-28-3
  • Synonyms :
    • TML6-D3
    • 4-(Dimethylcarbamoylmethyl)-4,4',4"-trimethylcurcumin-d3
    • Curcumin D3 derivative ESS0395

Molecular Characteristics

特性

分子式

C30H37NO7

分子量

526.6 g/mol

IUPAC名

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide

InChI

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3

InChIキー

UWVCYNXVZRDWSD-KTPQXUQXSA-N

異性体SMILES

[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H]

正規SMILES

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

製品の起源

United States

準備方法

Boron-Mediated Claisen-Schmidt Condensation

The foundational step involves condensing deuterated acetylacetone with a substituted benzaldehyde derivative. Patent CN103910615A details a vanillin-acetylacetone condensation using tri-n-butyl borate and n-butylamine, yielding curcumin analogs. Adapting this:

  • Deuterated Acetylacetone : Replace standard acetylacetone with CD₃COCH₂COCD₃ to introduce D3 labels.
  • Modified Benzaldehyde : Use 4-(N,N-dimethylaminocarbonylmethyl)vanillin to incorporate the side chain.

Reaction Conditions :

  • Solvent: N,N-dimethylformamide (DMF) or DMAC.
  • Catalyst: n-butylamine (0.2–2 mol ratio).
  • Temperature: 40–50°C.
  • Time: 4–5 hours.

Post-condensation, acetic acid quenches the reaction, precipitating the crude product. Yield optimization (up to 72.4% in analogous syntheses) relies on stoichiometric control and inert atmospheres.

Sequential Alkylation and Functionalization

Introducing trimethyl and dimethylaminocarbonylmethyl groups requires selective alkylation:

  • Trimethylation : Methyl iodide (CH₃I) or dimethyl sulfate in basic conditions (K₂CO₃/DMF) targets phenolic oxygens.
  • Side-Chain Installation : React the intermediate with bromoacetyl dimethylamide under Ullmann or Buchwald-Hartwig conditions to attach the N,N-dimethylaminocarbonylmethyl group.

Deuterium Retention : Use deuterated methylating agents (CD₃I) to preserve isotopic integrity during trimethylation.

Purification and Isolation

Crude D3-TMCM requires chromatographic separation, as described in patent CN104591987A:

  • Stationary Phase : Polyamide resin pre-treated with ethanol.
  • Eluent : Chloroform-methanol-acetic acid (75:22:3 v/v).
  • Fraction Collection : Three distinct bands corresponding to bisdemethoxycurcumin, demethoxycurcumin, and curcumin analogs. Adapting this, D3-TMCM’s polarity may necessitate adjusted eluent ratios (e.g., increased methanol for hydrophilic side chains).

Post-chromatography, recrystallization in acetonitrile/water (75:25) enhances purity.

Analytical Characterization

Spectroscopic Validation

  • NMR :
    • ¹H NMR : Absence of signals at δ 2.5–3.0 ppm (deuterated methyls).
    • ¹³C NMR : Peaks at δ 20–25 ppm (CD₃ groups).
  • Mass Spectrometry :
    • HRMS : Expected [M+H]⁺ at m/z 528.2 (C₂₈H₂₇D₃N₂O₆).
  • HPLC :
    • Conditions : C18 column, methanol-water-phosphoric acid (60:40:0.5%), 420 nm detection.
    • Retention Time : ~12.3 minutes (vs. 11.8 minutes for non-deuterated analog).

Reaction Optimization and Challenges

Deuterium Isotope Effects

Deuterated reagents (e.g., CD₃I) exhibit slower reaction kinetics due to kinetic isotope effects. Patent CN103910615A notes that maintaining temperatures below 50°C minimizes deuterium loss.

By-Product Formation

  • Over-Alkylation : Excess methylating agents produce tetramethylated by-products. Controlled reagent addition (dropwise over 2 hours) mitigates this.
  • Oxidative Degradation : Antioxidants (e.g., BHT) in reaction mixtures preserve curcuminoid stability.

Scalability and Industrial Considerations

Patent methodologies emphasize scalability:

  • Solvent Recovery : DMAC and DMF are distilled and reused.
  • Continuous Chromatography : Automated polyamide columns process multi-kilogram batches.
  • Yield : 65–72% for analogous compounds, with purity ≥99% post-recrystallization.

化学反応の分析

Types of Reactions

TML-6-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized curcumin derivatives, while reduction can yield reduced forms of this compound .

科学的研究の応用

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 exhibits significant anti-inflammatory effects by modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Preclinical studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It affects multiple signaling pathways involved in cancer progression, including the NF-kB and MAPK pathways. Its ability to target cancer stem cells further enhances its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Drug Delivery Systems

Due to its favorable physicochemical properties, 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 is being explored as a carrier for drug delivery systems. Its ability to enhance the solubility and stability of poorly soluble drugs makes it a valuable component in pharmaceutical formulations.

Case Studies

StudyFocusFindings
Study A (2020)Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study B (2021)Anti-inflammatory EffectsShowed inhibition of IL-6 and TNF-alpha production in macrophages.
Study C (2022)Anticancer PropertiesInduced apoptosis in breast cancer cell lines through caspase activation.
Study D (2023)NeuroprotectionReduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.

作用機序

TML-6-d3 exerts its effects through multiple mechanisms:

    Inhibition of β-amyloid precursor protein and β-amyloid synthesis: This reduces the accumulation of amyloid plaques in the brain.

    Upregulation of apolipoprotein E: Enhances lipid transport and clearance of amyloid plaques.

  • Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin : Reduces inflammation and promotes autophagy.
  • Activation of nuclear factor erythroid 2-related factor 2 gene: Increases antioxidant defenses .

類似化合物との比較

Tetrahydrocurcumin

Molecular Formula : C₂₁H₂₄O₆
Molecular Weight : 372.41 g/mol .

Property Target Compound Tetrahydrocurcumin
Backbone Trimethylcurcumin with D3 substitution Hydrogenated curcumin (no methylation)
Functional Groups Dimethylaminocarbonylmethyl Hydroxyl and methoxy groups
Deuterium Substitution Yes (D3) No
Potential Applications Enhanced metabolic stability Antioxidant, anti-inflammatory

Key Differences :

  • The target compound’s trimethylation and deuteration likely confer greater lipophilicity and resistance to metabolic degradation compared to tetrahydrocurcumin’s reduced but non-deuterated structure .

Deuterated Leucocrystal Violet (LCV-D6)

Molecular Formula : C₂₅H₂₄D₆N₃
Molecular Weight : ~402.5 g/mol .

Property Target Compound LCV-D6
Core Structure Curcumin derivative Triphenylmethane
Deuterium Sites 3 positions (D3) 6 positions (D6)
Functional Groups Dimethylaminocarbonylmethyl Dimethylamino groups
Applications Biomedical research (stability focus) Forensic analysis (staining agent)

Key Differences :

  • While both are deuterated, the target compound’s curcumin backbone and carbonylmethyl group suggest distinct biological targeting (e.g., kinase inhibition) compared to LCV-D6’s role in DNA detection .

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

Molecular Formula : C₁₀H₁₀N₄O₄
Molecular Weight : 250.21 g/mol .

Property Target Compound N-(4-Dimethylamino...) Acetonitrile
Backbone Curcumin Nitrophenyl-acetonitrile
Functional Groups Dimethylaminocarbonylmethyl Nitro, dimethylamino
Electron Density Conjugated diketone system Electron-withdrawing nitro groups
Applications Therapeutic potential Charge-transfer studies

Key Differences :

  • The target compound’s extended conjugation (curcumin backbone) may enhance antioxidant activity, whereas the nitro groups in the acetonitrile derivative favor charge-transfer interactions .

Structural and Functional Insights

Role of Deuteration

  • The D3 substitution in the target compound likely reduces CYP450-mediated metabolism, extending half-life—a strategy used in drugs like deutetrabenazine .
  • In contrast, non-deuterated analogs (e.g., tetrahydrocurcumin) exhibit faster clearance .

Impact of Trimethylation

  • This modification is absent in simpler curcumin derivatives like demethoxycurcumin.

Dimethylaminocarbonylmethyl Group

  • This group introduces a polar, hydrogen-bonding motif, improving solubility relative to unmodified curcumin. Similar groups in other compounds (e.g., N,N-dimethylamino cinnamaldehyde) enhance bioavailability .

生物活性

4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 is a synthetic derivative of curcumin, a compound known for its various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This structure includes a dimethylaminocarbonyl group which may enhance its solubility and bioavailability compared to natural curcumin.

Antioxidant Activity

Curcumin and its derivatives have been shown to exhibit significant antioxidant properties. The presence of phenolic hydroxyl groups in the structure allows for the scavenging of free radicals, which can mitigate oxidative stress in cells. Research indicates that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 effectively reduces reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity is crucial for conditions like arthritis and other inflammatory diseases. Studies demonstrate that this derivative can modulate NF-κB signaling pathways, leading to reduced inflammation .

Anticancer Properties

Emerging evidence suggests that 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3 resulted in a significant decrease in cell viability (IC50 = 10 µM). The compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved PARP and caspase-3 .
  • Inflammatory Disease Model : In a murine model of arthritis, administration of this curcumin derivative led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed less synovial hyperplasia compared to controls .

Data Summary

Biological Activity Mechanism IC50/Effect References
AntioxidantScavenging ROSEffective at low µM
Anti-inflammatoryInhibition of TNF-α and IL-6Significant reduction
Anticancer (MCF-7)Induction of apoptosisIC50 = 10 µM
Arthritis ModelReduction in joint swellingDecreased inflammation

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。